Hydrocortisone Succinate

Description

Historical Context of Glucocorticoid Research and Development

The journey to understanding and utilizing glucocorticoids began in the 19th century with Thomas Addison's description of adrenal insufficiency, a condition that could be ameliorated with adrenal extracts. nih.gov The early 20th century saw a pivotal shift from observation to chemical analysis. The first clinical evidence that animal adrenocortical extracts could treat human adrenal failure emerged in 1930. researchgate.netnih.gov Researchers, notably Edward Calvin Kendall at the Mayo Clinic and Tadeus Reichstein in Zurich, worked to isolate the active compounds from these extracts. nih.govnih.gov This led to the realization that the adrenal cortex produces multiple steroid hormones, not a single one. nih.gov

By 1940, a crucial distinction was made between two classes of corticosteroids: those affecting sodium and water retention (mineralocorticoids) and those that counteracted shock and inflammation (glucocorticoids). researchgate.netnih.gov A key structural determinant for this difference was the presence or absence of an oxygen atom at the C11 position of the steroid skeleton. researchgate.netnih.gov In 1946, Kendall isolated four specific steroids, labeling them compounds A, B, E, and F. nih.gov Compound E would become known as cortisone (B1669442) and Compound F as hydrocortisone (B1673445) (or cortisol). nih.govnih.gov

The therapeutic potential of these compounds was dramatically demonstrated in 1948 when rheumatologist Philip Hench treated a patient with rheumatoid arthritis using cortisone, an achievement for which Hench, Kendall, and Reichstein were awarded the Nobel Prize in Medicine or Physiology in 1950. nih.govnih.gov This breakthrough ushered in the era of corticosteroid therapy. Oral and intra-articular administration of cortisone and hydrocortisone began in 1950-51, and by 1952, methods for semi-synthetic production were being successfully developed. researchgate.netnih.govclinexprheumatol.org The period between 1954 and 1958 saw the introduction of six new synthetic steroids for systemic anti-inflammatory use. researchgate.netnih.govclinexprheumatol.org

Evolution of Hydrocortisone Derivatives in Therapeutic Applications

Following the discovery of hydrocortisone's potent anti-inflammatory effects, research efforts turned towards modifying its basic structure to enhance its therapeutic properties and minimize adverse effects. ijdvl.comlongdom.org Hydrocortisone, a natural glucocorticoid, served as the foundational molecule for the development of a vast array of topical corticosteroids. ijdvl.com Its basic cyclo-pentano-perhydro-phenanthrene nucleus, particularly the 17,21-dihydroxy-20-keto side chain, is crucial for its glucocorticoid effect. ijdvl.com

A primary challenge with hydrocortisone itself is its low water solubility. mdpi.com This limitation hinders its formulation for certain applications, especially for intravenous administration where rapid and high concentrations are required. occams.com To overcome this, chemists developed ester derivatives of hydrocortisone. The esterification process can significantly alter the physicochemical properties of the parent drug. patsnap.com

Hydrocortisone hemisuccinate is a prime example of such a derivative. It is a synthetic ester created through a chemical reaction between hydrocortisone and succinic anhydride (B1165640). patsnap.comwikipedia.org This modification renders the compound more water-soluble, making it suitable for parenteral (injectable) formulations. mdpi.combiosynth.com This approach of creating soluble esters has been successfully applied to other corticosteroids as well, such as methylprednisolone (B1676475) hemisuccinate and prednisolone (B192156) sodium phosphate (B84403), to facilitate intravenous use. occams.com The development of these derivatives represented a significant step forward, allowing for more versatile and effective use of corticosteroid therapy in acute clinical settings. biosynth.com

Significance of Hydrocortisone Hemisuccinate as a Prodrug in Contemporary Medicine

Hydrocortisone hemisuccinate is classified as a prodrug. mdpi.comebi.ac.ukhelsinki.fi A prodrug is an inactive or less active compound that is metabolized within the body into its active form. core.ac.uk In this case, hydrocortisone hemisuccinate is designed to be inactive itself but is rapidly hydrolyzed by esterases present in the body to release the pharmacologically active hydrocortisone. mdpi.comcore.ac.uk

The primary significance of this prodrug strategy is the enhanced water solubility it confers. occams.combiosynth.com This property is critical for preparing aqueous solutions for intravenous injection, which is essential in emergencies such as anaphylaxis, severe asthma attacks, or acute adrenal insufficiency, where a rapid and potent anti-inflammatory and immunosuppressive effect is needed. biosynth.comncats.io

Once administered, the ester linkage is cleaved, delivering hydrocortisone to the systemic circulation. The active hydrocortisone then binds to cytosolic glucocorticoid receptors. ncats.io This receptor-ligand complex translocates to the cell nucleus, where it modulates the expression of target genes. ncats.io This genomic action leads to the synthesis of anti-inflammatory proteins like lipocortin-1 (also known as annexin-1) and the suppression of pro-inflammatory pathways, ultimately reducing inflammation, swelling, and allergic reactions. ncats.io Therefore, hydrocortisone hemisuccinate serves as an effective delivery system for hydrocortisone, enabling its use in clinical scenarios where immediate action and parenteral administration are paramount. biosynth.com

Research Gaps and Unaddressed Questions in Hydrocortisone Hemisuccinate Studies

Another area of active investigation is its efficacy and safety in specific patient populations. For instance, meta-analyses on the use of hydrocortisone in very preterm infants to prevent bronchopulmonary dysplasia (BPD) have yielded conflicting results regarding its impact on BPD and mortality. researchgate.net Researchers speculate these discrepancies may be due to variations in the timing of administration and the specific patient cohorts studied, indicating a need for more refined clinical trials to define its role in this vulnerable group. researchgate.net Similarly, a retrospective study on its use in patients with severe scorpion envenomation found that it did not improve outcomes, questioning its utility in this specific toxicological emergency and calling for further research. nih.gov

Furthermore, the development of new formulations continues, pointing to limitations with current forms. Research into hydrocortisone orodispersible thin films, using the hemisuccinate prodrug for solubility, is promising for pediatric use, but authors call for additional studies to confirm clinical efficacy. mdpi.com Investigations into other derivatives, such as polyethylene (B3416737) glycol esters of hydrocortisone 21-succinate for ocular delivery, also implicitly suggest that hydrocortisone hemisuccinate is not optimal for all therapeutic applications. nih.gov Finally, a fundamental gap exists in the detailed physical characterization of the compound, with a noted lack of solid-state NMR data for hydrocortisone hemisuccinate. ptfarm.pl

### Advanced Synthetic Methodologies and Chemical Biology of Hydrocortisone Hemisuccinate

Hydrocortisone hemisuccinate is a water-soluble ester prodrug of hydrocortisone, a glucocorticoid with significant anti-inflammatory and immunosuppressive properties. Its enhanced solubility makes it suitable for parenteral administration, allowing for rapid achievement of high plasma concentrations of hydrocortisone. This article explores the advanced synthetic methodologies aimed at improving its production and delves into the chemical biology of its conversion to the active form.

### 2.1. Innovations in Hydrocortisone Hemisuccinate Synthesis

The synthesis of hydrocortisone hemisuccinate involves the esterification of the C-21 hydroxyl group of hydrocortisone with succinic anhydride. Traditional methods have often relied on pyridine (B92270) as both a solvent and a catalyst, a process which presents several drawbacks including high cost, environmental concerns, and potential for product discoloration. google.com Consequently, research has focused on optimizing reaction conditions, exploring new catalysts, and adopting greener chemical processes to enhance efficiency, purity, and sustainability.

#### 2.1.1. Optimization of Reaction Conditions for Enhanced Yield and Purity

The optimization of reaction parameters such as temperature, solvent, and reactant ratios is crucial for maximizing the yield and purity of hydrocortisone hemisuccinate. Controlling these conditions helps to minimize the formation of byproducts and degradation of the final product. For instance, maintaining a reaction temperature between 20°C and 40°C has been shown to be effective. google.com One patented method specifies that reacting hydrocortisone and succinic anhydride at 35°C for 20 hours can achieve a yield of 96.3%. google.com

The choice of solvent is also a critical factor. While traditional methods used pyridine, newer methods have explored the use of more benign and recoverable solvents like acetone (B3395972), tetrahydrofuran (B95107) (THF), and ethyl acetate (B1210297). google.comgoogle.com The mass ratio of reactants and solvents also plays a significant role. A preparation method describes mixing hydrocortisone, succinic anhydride, and a water-miscible organic solvent in a mass ratio of 1:0.9-1.5:2.8-8.0. google.com For example, a process using 100g of hydrocortisone, 100g of succinic anhydride, and 800g of acetone demonstrates the specific ratios employed in optimized procedures. google.com

Post-reaction processing, including crystallization and washing steps, is also optimized to ensure high purity. After the initial reaction, the product is often precipitated by adding the reaction mixture to water, followed by filtration, washing, and drying to obtain the final high-purity product. google.com

The following table summarizes various optimized reaction conditions from a patented method for the synthesis of hydrocortisone hemisuccinate. google.com

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Hydrocortisone | 100g | 100g | 100g |

| Succinic Anhydride | 100g | 150g | 90g |

| Solvent | Acetone (800g) | Dimethyl Sulfoxide (450g) | N,N-dimethylformamide (280g) |

| Catalyst | 0.5g DMAP + 50g Pyridine | 0.1g DMAP + 50g Pyridine | 60g Pyridine |

| Temperature | 35°C | 30°C | 20°C |

| Reaction Time | 20 hours | 30 hours | 5 hours |

| Yield | 96.3% | 91.4% | 95.2% |

Table 1: Optimized Reaction Conditions for Hydrocortisone Hemisuccinate Synthesis. google.com

#### 2.1.2. Exploration of Novel Catalytic Systems in Esterification

The move away from using pyridine as both a solvent and catalyst has led to the exploration of more efficient and specific catalytic systems. 4-dimethylaminopyridine (B28879) (DMAP) has emerged as a highly effective catalyst for the esterification reaction. google.comgoogle.com It can be used in smaller quantities and often in conjunction with a base like pyridine or triethylamine, or within a mixed solvent system. google.comgoogle.com The use of DMAP can significantly shorten reaction times and improve yields. google.com For example, a method using DMAP in a mixed solvent of pyridine and tetrahydrofuran can complete the reaction in 3 hours with a product yield of over 95% and purity exceeding 99%. google.com

Biocatalysis represents another frontier in the synthesis of steroid esters, offering high selectivity and milder reaction conditions. acs.org Enzymes such as lipases and esterases are used for esterification reactions, minimizing the need for protecting groups and reducing waste. acs.org While specific applications of biocatalysts for hydrocortisone hemisuccinate synthesis are still an emerging area, the principles of biocatalysis are well-established for similar steroid modifications and hold promise for future developments. acs.org

#### 2.1.3. Green Chemistry Approaches in Hydrocortisone Hemisuccinate Production

### 2.2. Mechanism of Hydrolysis and Prodrug Activation

Hydrocortisone hemisuccinate is a prodrug, meaning it is inactive until it is chemically converted in the body to the active drug, hydrocortisone. This conversion occurs through the hydrolysis of the ester bond, a process that can be studied both in laboratory settings (in vitro) and within biological systems.

#### 2.2.1. In Vitro Kinetic Studies of Hydrolysis

The hydrolysis of hydrocortisone hemisuccinate in aqueous solutions has been shown to follow first-order kinetics. uri.eduresearchgate.net The rate of this reaction is highly dependent on pH. uri.edu Studies have shown that the degradation is due to specific acid catalysis at a pH of 1.0 to 2.5 and specific hydroxyl catalysis at a pH of approximately 7.6 to 10.0. uri.edu In the intermediate pH range, the hydrolysis is believed to occur via an intramolecular attack of the ionized carboxyl group on the ester carbonyl carbon. uri.eduresearchgate.net The degradation of hydrocortisone sodium succinate (B1194679) was studied in aqueous buffer systems at 70°C, demonstrating a consecutive first-order process where the ester hydrolyzes to the alcohol, which then degrades further. uri.edu

The stability of the ester is a critical factor for its formulation. At elevated temperatures (30°C), the stability of hydrocortisone sodium succinate is significantly reduced. researchgate.net However, at room temperature (below 24°C), infusion solutions can be stable for up to 24 hours. researchgate.net

The following table presents data from a kinetic study on the hydrolysis of hydrocortisone hemisuccinate at 70°C. uri.edu

| pH | k (ester → alcohol) (hours⁻¹) |

| 6.9 | 0.224 |

| 7.2 | 0.354 |

| 7.6 | 0.580 |

Table 2: First-Order Rate Constants for the Hydrolysis of Hydrocortisone Hemisuccinate at 70°C. uri.edu

#### 2.2.2. Enzymatic Pathways of Hydrolysis in Biological Systems

In the body, the hydrolysis of hydrocortisone hemisuccinate to release active hydrocortisone is primarily mediated by enzymes. nih.govnih.gov Carboxylesterases, particularly those found in the liver, play a crucial role in this bioconversion. nih.govdntb.gov.ua Studies in rat liver microsomes have identified at least two distinct carboxylesterases involved in the hydrolysis of hydrocortisone hemisuccinate (HCHS). nih.gov These enzymes exhibit different optimal pH levels for their activity.

One enzyme, designated HCHS esterase I (HCHS-E1), is most active at an acidic pH of 5.5. nih.gov A second enzyme, HCHS esterase II (HCHS-E2), functions optimally at a more alkaline pH of 8.0. nih.gov These enzymes can be distinguished by their responses to various inhibitors. For example, HCHS-E1 is selectively inhibited by substances like sodium fluoride (B91410) (NaF), mercuric chloride (HgCl₂), and p-chloromercuribenzoate, while HCHS-E2 is selectively inhibited by nickel sulfate (B86663) (NiSO₄). nih.gov This suggests the presence of different enzymes or isozymes responsible for the hydrolysis of HCHS. nih.gov The administration of hydrocortisone itself can lead to an increase in the rate of its own hydrolytic breakdown, indicating an activation of these esterases. nih.gov This enzymatic hydrolysis is essential for the prodrug to exert its therapeutic effect. medicaljournals.seavma.org

The following table shows the Michaelis-Menten constants (Km) for the hydrolysis of hydrocortisone hemisuccinate by carboxylesterases in rat liver microsomes. nih.gov

| Enzyme / Condition | Optimal pH | Km (mM) |

| HCHS Esterase I (HCHS-E1) | 5.5 | 2.45 |

| HCHS Esterase II (HCHS-E2) | 8.0 | 2.02 |

Table 3: Kinetic Parameters of Carboxylesterases Hydrolyzing Hydrocortisone Hemisuccinate. nih.gov

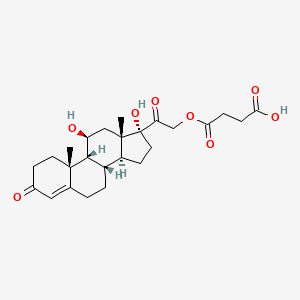

Structure

3D Structure

Propriétés

IUPAC Name |

4-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34O8/c1-23-9-7-15(26)11-14(23)3-4-16-17-8-10-25(32,24(17,2)12-18(27)22(16)23)19(28)13-33-21(31)6-5-20(29)30/h11,16-18,22,27,32H,3-10,12-13H2,1-2H3,(H,29,30)/t16-,17-,18-,22+,23-,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWQWXZAWFPZJDA-CGVGKPPMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC(=O)CCC(=O)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COC(=O)CCC(=O)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

125-04-2 (hydrochloride salt) | |

| Record name | Hydrocortisone hemisuccinate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002203976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40872905 | |

| Record name | Cortisol 21-hemisuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40872905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2203-97-6, 125-04-2 | |

| Record name | Hydrocortisone hemisuccinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2203-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrocortisone hemisuccinate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002203976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrocortisone succinate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14545 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cortisol 21-hemisuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40872905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrocortisone 21-(hydrogen succinate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.921 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hydrocortisone 21-(sodium succinate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.296 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROCORTISONE HEMISUCCINATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IHV1VP592V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Biology of Hydrocortisone Hemisuccinate

Mechanism of Hydrolysis and Prodrug Activation

Influence of pH and Environmental Factors on Prodrug Conversion

Hydrocortisone (B1673445) hemisuccinate, a water-soluble prodrug of hydrocortisone, is designed to release the active hydrocortisone molecule through hydrolysis of its ester linkage. The rate of this conversion is significantly influenced by pH and other environmental factors such as temperature and light.

The hydrolysis of hydrocortisone hemisuccinate follows a pathway that is subject to specific acid and base catalysis. In acidic conditions, specifically in the pH range of 1.0 to approximately 2.5, the hydrolysis is driven by specific acid catalysis. uri.edu Conversely, in the alkaline range from about pH 7.6 to 10.0, the conversion is subject to specific hydroxyl catalysis. uri.edu An intramolecular attack of the anion on the ester carbonyl carbon or specific hydroxyl-ion catalysis of the undissociated hemiester is observed in the intermediate pH range. uri.edu

Studies have shown that hydrocortisone hemisuccinate is sensitive to extreme pH conditions. mdpi.com The stability of hydrocortisone hemisuccinate in aqueous solutions is highly dependent on the pH. For instance, solutions at pH 5.5, 6.5, and 7.4 demonstrated acceptable stability for up to 14 days when stored under refrigeration (3–7°C), retaining at least 92% of the initial concentration. nih.gov However, at room temperature (21°C), solutions at these pH values degraded rapidly after 4 days. nih.gov This indicates that both pH and temperature play crucial roles in the stability and conversion rate of the prodrug.

Environmental factors such as light and humidity also have pronounced degradative effects on the stability of hydrocortisone sodium succinate (B1194679) injections. ajol.inforesearchgate.net Therefore, proper storage conditions, including controlled temperature and protection from light, are essential to maintain the integrity of the prodrug before its intended conversion to hydrocortisone.

Advanced Analytical Techniques for Characterization and Quantification

A variety of advanced analytical techniques are employed to characterize, quantify, and assess the purity and stability of hydrocortisone hemisuccinate. These methods are crucial for quality control in pharmaceutical formulations and for studying the compound's behavior in various matrices.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of hydrocortisone hemisuccinate. Numerous reversed-phase (RP-HPLC) methods have been developed and validated for its determination in various pharmaceutical forms, including parenteral and topical preparations. researchgate.netd-nb.info

These methods typically utilize a C18 column and a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer adjusted to a specific pH. mdpi.comresearchgate.netlupinepublishers.com For instance, one method uses a mobile phase of 30/70% (v/v) acetonitrile and water adjusted to pH 2.0 with orthophosphoric acid. mdpi.com Another employs a methanol-NaH2PO4/Na2HPO4 buffer (pH 4.5) in a 60:40 (v/v) ratio. researchgate.net Detection is commonly performed using a UV detector at wavelengths around 242 nm or 254 nm. lupinepublishers.comingentaconnect.com

Validation of these HPLC methods is conducted in accordance with International Conference on Harmonization (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). lupinepublishers.comnih.gov For example, a validated method demonstrated linearity for hydrocortisone hemisuccinate in the concentration range of 20 µg/mL to 80 µg/mL, with a high correlation coefficient (r² = 0.998). mdpi.com The precision of this method was found to be ≤4%, and the accuracy was not less than 95%. mdpi.com The LOD and LOQ were determined to be 2.4 µg/mL and 7.4 µg/mL, respectively. mdpi.com

| HPLC Method Parameters for Hydrocortisone Hemisuccinate Analysis | |

| Parameter | Value/Range |

| Column | Polaris® C18 (250 × 4.6 mm; 5 µm) mdpi.com |

| Mobile Phase | 30/70% (v/v) Acetonitrile/Water (pH 2.0) mdpi.com |

| Flow Rate | 1.0 mL/min mdpi.com |

| Detection Wavelength | 254 nm mdpi.com |

| Linearity Range | 20 - 80 µg/mL mdpi.com |

| Correlation Coefficient (r²) | 0.998 mdpi.com |

| LOD | 2.4 µg/mL mdpi.com |

| LOQ | 7.4 µg/mL mdpi.com |

Micellar Electrokinetic Chromatography (MEKC) presents a viable alternative to HPLC for the analysis of hydrocortisone hemisuccinate, particularly in complex mixtures. researchgate.net MEKC is a modification of capillary electrophoresis that allows for the separation of neutral analytes by their differential partitioning between micelles and the surrounding aqueous buffer. wikipedia.org

A developed MEKC method for the quantification of hydrocortisone hemisuccinate and other compounds in pharmaceutical products utilizes a background electrolyte of 15mM phosphate (B84403) + 15mM borate (B1201080) buffer at pH 8.2, with 60mM sodium dodecylsulfate (SDS) as the surfactant in a 10:1 (v/v) methanol-water mixture. researchgate.net The separation is performed at 25°C with an applied voltage of 25 kV, achieving an analysis time of approximately 23 minutes. researchgate.net This method has demonstrated good results when compared to reference HPLC methods. researchgate.net

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of hydrocortisone hemisuccinate.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis is used to identify the functional groups present in the hydrocortisone hemisuccinate molecule. nih.gov The FTIR spectrum of hydrocortisone shows characteristic peaks for -OH groups (around 3410 cm⁻¹), aliphatic C-H stretching (around 2970 cm⁻¹ and 2908 cm⁻¹), and C=O stretching (at 1705 cm⁻¹ and 1640 cm⁻¹). researchgate.net These spectral features are used to confirm the chemical structure and integrity of the compound. jchps.com

Fourier-Transform Raman (FT-Raman) Spectroscopy: FT-Raman spectroscopy provides complementary vibrational information to FTIR and is also used for structural analysis. nih.govjchps.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is primarily used for the quantitative analysis of hydrocortisone hemisuccinate. The compound exhibits a characteristic maximum absorbance at approximately 242 nm in alcohol, which is utilized for its quantification in various assays. drugfuture.comnihs.go.jp

Stability-indicating assays are crucial for determining the shelf-life of a drug product by distinguishing the intact drug from its degradation products. For hydrocortisone hemisuccinate, stability-indicating HPLC methods have been developed to simultaneously quantify the prodrug and its primary active metabolite, hydrocortisone. mdpi.com

These assays involve subjecting the drug to forced degradation conditions, such as acidic, alkaline, and oxidative stress, to generate potential degradation products. mdpi.comnih.gov The analytical method must then be able to resolve the peaks of the intact drug from these degradation products. nih.gov For example, forced degradation studies of hydrocortisone hemisuccinate have been conducted using 0.1 M HCl, 0.1 M NaOH, and 3% H₂O₂. mdpi.com The subsequent HPLC analysis demonstrated that the method was specific and free from interference from the resulting degradation products. nih.gov Such studies have identified several degradation products of hydrocortisone in solution. nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive technique used for the detailed analysis of hydrocortisone hemisuccinate and its degradation products in complex mixtures. nih.gov LC-MS combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.

Experimental LC-MS/MS data for hydrocortisone hemisuccinate shows a precursor ion [M+H]⁺ at an m/z of 463.234. nih.gov This technique is particularly valuable for identifying and structurally characterizing unknown degradation products. nih.gov High-resolution mass spectrometry (HRMS) coupled with HPLC has been instrumental in identifying various degradation products of hydrocortisone formed under stress conditions, providing insights into the degradation pathways. nih.govresearchgate.net

Molecular Pharmacodynamics and Cellular Interactions

Glucocorticoid Receptor Binding and Activation Kinetics

The pharmacodynamic activity of hydrocortisone (B1673445) hemisuccinate begins with its binding to the cytosolic glucocorticoid receptor, a ligand-dependent transcription factor. This initial step is critical for all subsequent downstream effects.

The binding affinity of a steroid to the glucocorticoid receptor is a key determinant of its potency. Quantitative studies have established the dissociation constant (Kd) for the parent compound, hydrocortisone (cortisol), to be approximately 17.5 ± 1.7 nmol/L for glucocorticoid receptors in human mononuclear leukocytes nih.gov. As a 21-ester derivative, hydrocortisone hemisuccinate is part of a class of glucocorticoids that generally exhibit a lower binding affinity for the receptor compared to their parent alcohol form nih.gov. The addition of the hemisuccinate ester group at the C-21 position, while increasing solubility, results in a decrease in receptor affinity nih.gov. This modification underscores a common structure-activity relationship among glucocorticoid esters where substitutions at this position can influence the steroid's interaction with the receptor's ligand-binding domain nih.gov.

| Compound | Receptor | Reported Affinity (Kd) | Relative Affinity Note |

|---|---|---|---|

| Hydrocortisone (Cortisol) | Glucocorticoid Receptor | ~17.5 nmol/L | Parent Compound |

| Hydrocortisone Hemisuccinate | Glucocorticoid Receptor | Not directly reported, but lower than Hydrocortisone | 21-esters generally show lower binding affinity than the parent alcohol nih.gov |

In its unliganded state, the glucocorticoid receptor resides primarily in the cytoplasm within a large multiprotein complex that includes chaperone proteins like heat shock protein 90 (hsp90) and hsp70 nih.gov. The binding of hydrocortisone hemisuccinate to the ligand-binding domain of the GR induces a significant conformational change in the receptor protein nih.govoup.com. This structural rearrangement causes the dissociation of the chaperone proteins and exposes nuclear localization signals on the receptor nih.govoup.com.

The activated receptor-ligand complex then rapidly translocates into the nucleus nih.gov. Once inside the nucleus, it typically dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes nih.govmdpi.com. This binding to DNA induces further conformational changes that facilitate the recruitment of a diverse array of co-regulator proteins nih.govnih.gov. These co-regulators, which include co-activators like the p160 family of proteins (e.g., SRC-1, GRIP1) and histone acetyltransferases (e.g., CBP/p300), or co-repressors, ultimately modulate the rate of gene transcription by interacting with the basal transcription machinery nih.govnih.gov. The specific conformation adopted by the receptor upon ligand binding is thought to influence which co-regulators are recruited, thereby providing a basis for gene-specific regulation nih.gov.

Transcriptional Regulation of Anti-inflammatory and Immunosuppressive Pathways

The primary mechanism of action for hydrocortisone hemisuccinate is the modulation of gene transcription. By activating the glucocorticoid receptor, it alters the synthesis of proteins involved in inflammatory and immune responses.

Gene expression profiling studies have demonstrated the extensive impact of hydrocortisone on the human transcriptome. In clinical research involving patients with severe burns, low-dose hydrocortisone treatment significantly altered the expression of hundreds of genes in whole blood samples. One day after initiating treatment, 339 genes were differentially expressed, and this number increased to 627 genes by the 120-hour mark nih.gov. Similarly, studies on human fetal small intestinal epithelial cells identified a large number of hydrocortisone-regulated genes involved in critical cellular processes such as metabolism, cell cycle regulation, and cell maturation nih.gov. In the context of vasodilatory shock, gene expression analysis revealed that hydrocortisone treatment specifically down-regulates genes associated with adaptive immunity pathways, including T-cell activation researchgate.net.

| Study Context | Key Findings on Gene Expression | Reference |

|---|---|---|

| Severe Burn Injury | Deregulated over 300 genes; 339 genes differentially expressed at day 1, 627 genes at 120 hours. | nih.gov |

| Immature Human Enterocytes | Regulated a large number of genes involved in metabolism, cell cycle, and cell maturation. | nih.gov |

| Vasodilatory Shock | Down-regulated genes related to adaptive immunity pathways, such as T-cell activation. | researchgate.net |

A crucial aspect of the anti-inflammatory effect of hydrocortisone hemisuccinate is its ability to suppress the production of pro-inflammatory cytokines and chemokines. It has been shown to inhibit the bioactivity of Interleukin-6 (IL-6) and Interleukin-3 (IL-3) with half-maximal inhibitory concentrations (IC50) of 6.7 µM and 21.4 µM, respectively.

Clinical studies in patients with septic shock have corroborated these findings. Infusion of hydrocortisone resulted in a significant reduction in the circulating levels of the pro-inflammatory cytokines IL-6 and IL-8 nih.gov. Other research has shown that hydrocortisone treatment can lead to a marked decrease in serum levels of IL-1β, interferon-γ (IFN-γ), and tumor necrosis factor-α (TNF-α) in patients with severe sepsis droracle.ai. Interestingly, in the septic shock study, the levels of TNF-α and the anti-inflammatory cytokine IL-10 were not significantly altered by the hydrocortisone infusion, indicating a differential regulation of cytokine responses nih.gov.

One of the most well-established mechanisms of glucocorticoid action is the inhibition of the arachidonic acid cascade. This is achieved not by direct enzyme inhibition, but through the transcriptional upregulation of phospholipase A2 (PLA2) inhibitory proteins, collectively known as lipocortins (e.g., annexin-1) taylorfrancis.comwikipedia.orgnih.gov.

The glucocorticoid receptor-ligand complex binds to GREs on the promoter regions of lipocortin genes, increasing their synthesis taylorfrancis.com. Lipocortins then interfere with the activity of the enzyme phospholipase A2 taylorfrancis.com. PLA2 is responsible for hydrolyzing membrane phospholipids (B1166683) to release arachidonic acid, the precursor for a wide range of pro-inflammatory lipid mediators known as eicosanoids nih.gov. By preventing the release of arachidonic acid, hydrocortisone hemisuccinate effectively blocks the entire downstream production of prostaglandins (B1171923) and leukotrienes, which are potent mediators of inflammation, pain, and fever taylorfrancis.comnih.gov. This mechanism represents a key upstream intervention point in the inflammatory cascade.

Cellular Immunomodulatory Effects

The immunomodulatory properties of hydrocortisone hemisuccinate are multifaceted, impacting the core components of the cellular immune response. These effects are crucial for its anti-inflammatory and immunosuppressive functions.

Hydrocortisone hemisuccinate significantly curtails the proliferation and activity of T lymphocytes. A primary mechanism is the inhibition of T-cell growth factor production, specifically Interleukin-2 (IL-2). nih.govnih.gov By abrogating the production of IL-2, hydrocortisone hemisuccinate effectively halts the cell cycle progression of activated T cells. nih.gov Furthermore, it renders IL-2 producer T cells unresponsive to Interleukin-1 (IL-1), a key cytokine involved in T-cell activation, thus preventing the synthesis of IL-2. nih.gov Studies have shown that while the proliferative responses to allo-antigens may remain normal, the subsequent cytotoxic response is impaired. nih.gov This impairment is linked to a reduction in cytotoxic precursors and a decrease in IL-2 production. nih.gov

The compound's impact extends to Natural Killer (NK) cell activity, a component of the innate immune system. Glucocorticoids are known to depress the NK activity of human peripheral blood lymphocytes. nih.gov Research on hydrocortisone hemisuccinate has confirmed this suppressive effect on NK cell function. nih.gov

| Lymphocyte Type | Observed Effect | Mechanism of Action | Reference |

|---|---|---|---|

| T Lymphocytes | Inhibition of antigen-induced proliferation | Abrogation of Interleukin-2 (IL-2) production; Renders T cells unresponsive to Interleukin-1 (IL-1) | nih.gov |

| Cytotoxic T Lymphocytes (CTLs) | Impaired cytotoxic response | Reduction of cytotoxic precursors and IL-2 production | nih.gov |

| Natural Killer (NK) Cells | Depression of NK activity | Direct suppressive effects on NK cell function | nih.gov |

Hydrocortisone hemisuccinate profoundly influences macrophage behavior, from activation and migration to their functional polarization. A key effect is rendering normal macrophages unresponsive to activating signals from lymphokines. nih.gov This prevents them from acquiring the capacity to mount an effective antimicrobial response, such as inhibiting intracellular replication of pathogens. nih.gov However, it does not appear to impair the function of already activated macrophages. nih.gov

The compound also affects macrophage motility and phenotype. Macrophages treated with hydrocortisone exhibit a decreased capacity to migrate in vitro. frontiersin.org In the context of wound healing and inflammation, hydrocortisone is known to promote the polarization of macrophages towards an anti-inflammatory M2 phenotype, specifically the M2c subset. istanbul.edu.trdergipark.org.tr This shift from a pro-inflammatory M1 state to an anti-inflammatory M2 state is a critical component of its therapeutic action, helping to resolve inflammation and initiate tissue repair. dergipark.org.tr In septic shock, hydrocortisone infusion has been shown to significantly reduce the levels of pro-inflammatory cytokines IL-6 and IL-8, while not affecting TNF and IL-10 levels. nih.gov

| Macrophage Function | Effect of Hydrocortisone | Associated Outcome | Reference |

|---|---|---|---|

| Activation | Renders macrophages unresponsive to lymphokines | Compromised antimicrobial activity of the cell-mediated immune system | nih.gov |

| Migration | Decreased in vitro | Reduced infiltration into inflammatory sites | frontiersin.org |

| Polarization | Promotes shift to anti-inflammatory M2c phenotype | Resolution of inflammation and tissue repair | istanbul.edu.trdergipark.org.tr |

| Cytokine Production | Decreased IL-6 and IL-8 in septic shock | Modulation of inflammatory response | nih.gov |

The effect of hydrocortisone hemisuccinate on apoptosis (programmed cell death) and cell cycle progression is highly dependent on the specific cell type and context. Research has yielded seemingly contradictory results across different cell lines, highlighting the complexity of its regulatory roles.

For instance, in human neuroblastoma SH-SY5Y cells, hydrocortisone 21-hemisuccinate did not prevent apoptosis induced by exogenous glyceraldehyde-3-phosphate dehydrogenase (GAPDH). nih.gov Conversely, in head and neck squamous cell carcinoma (HNSCC) cell lines (SCC9 and H400), hydrocortisone was found to inhibit the apoptosis-inducing effect of the targeted drug afatinib, suggesting a pro-survival role in this cancer type. researchgate.net This protective effect was mediated through the glucocorticoid receptor (GR), as it could be blocked by the GR inhibitor RU486. researchgate.net In another study involving dermal fibroblasts, hydrocortisone stimulated p53 promoter activity. researchgate.net The p53 protein is a critical tumor suppressor that regulates the cell cycle and can initiate apoptosis in response to cellular stress. This finding suggests that in fibroblasts, hydrocortisone can promote pathways leading to cell cycle arrest or apoptosis. researchgate.net

| Cell Line | Experimental Context | Observed Effect of Hydrocortisone | Reference |

|---|---|---|---|

| Human Neuroblastoma (SH-SY5Y) | GAPDH-induced apoptosis | Did not prevent apoptosis | nih.gov |

| Head and Neck Squamous Cell Carcinoma (SCC9, H400) | Afatinib-induced apoptosis | Inhibited apoptosis (pro-survival) | researchgate.net |

| Dermal Fibroblasts | Basal and UV-irradiated conditions | Stimulated p53 promoter activity (pro-apoptotic/cell cycle arrest) | researchgate.net |

Pharmacokinetic Investigations and Biopharmaceutical Aspects

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

The ADME profile of hydrocortisone (B1673445) hemisuccinate is intrinsically linked to its rapid hydrolysis into active hydrocortisone. Therefore, the pharmacokinetics of hydrocortisone following the administration of the prodrug are of primary importance.

Hydrocortisone hemisuccinate is frequently used as a water-soluble prodrug for intravenous administration to ensure complete bioavailability of the active compound, hydrocortisone. Following oral administration, hydrocortisone itself is rapidly and almost completely absorbed, with an absolute bioavailability of approximately 94.2% to 100%. However, when using the hemisuccinate ester for intravenous bioavailability studies of other corticosteroids, it has been noted that substantial amounts of the prodrug can be excreted in the urine, making it a potentially less-than-ideal standard for such assessments.

Once hydrocortisone is released from its hemisuccinate ester, it is distributed throughout the body. The volume of distribution for total hydrocortisone is approximately 39.82 L, while the free, unbound fraction has a much larger volume of distribution at 474.38 L. In plasma, hydrocortisone is extensively bound (around 90.1%) to proteins, primarily corticosteroid-binding globulin (transcortin) and to a lesser extent, serum albumin. This protein binding can influence the pharmacokinetics of hydrocortisone, particularly at higher doses where binding saturation may occur.

Studies have also investigated the compound's effects on tissue-specific accumulation. For instance, research in animal models has shown that hydrocortisone succinate (B1194679) can increase the concentration of certain co-administered drugs, such as gentamicin, in the renal cortex. This suggests an influence on renal tissue accumulation and transport mechanisms.

The primary site of metabolism for hydrocortisone is the liver. The metabolic processes are complex, involving multiple enzymatic pathways. Key enzymes include 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which regenerates active hydrocortisone (cortisol) from its inactive metabolite cortisone (B1669442), and A-ring reductases (5α- and 5β-reductases) that inactivate hydrocortisone. Furthermore, hydrocortisone is metabolized by cytochrome P450 3A (CYP3A) enzymes to form metabolites such as 6-beta hydrocortisol. These pathways convert hydrocortisone into more water-soluble compounds that can be more easily eliminated from the body. Fungal biotransformation studies have also identified hydrolysis, side-chain cleavage, and oxidation as potential metabolic reactions for hydrocortisone succinate.

Prodrug Conversion Dynamics In Vivo

Hydrocortisone hemisuccinate functions as a prodrug, meaning it is pharmacologically inactive until it undergoes chemical conversion in the body to the active parent drug, hydrocortisone. This conversion is a rapid hydrolysis reaction that cleaves the hemisuccinate ester bond.

Following intravenous administration, hydrocortisone hemisuccinate is very rapidly converted to hydrocortisone. Pharmacokinetic studies in children have demonstrated that the plasma concentration of the hemisuccinate ester decreases swiftly, with a half-life of approximately 5.4 minutes. nih.gov The peak plasma concentration of the ester occurs almost immediately after injection. nih.gov

This rapid disappearance of the prodrug is mirrored by the swift appearance of the active hydrocortisone in the plasma. The concentration of hydrocortisone typically reaches its peak value within 10 minutes of intravenous injection of the hemisuccinate form. nih.govbioscientifica.com Subsequently, the plasma hydrocortisone concentration declines with a half-life of about 1.24 hours. nih.gov This rapid and efficient conversion is the fundamental principle of its use in clinical settings where immediate high concentrations of hydrocortisone are required.

The table below summarizes key pharmacokinetic parameters for both the prodrug and the active drug following a single intravenous injection of hydrocortisone sodium succinate.

| Compound | Cmax (mg/L) | Tmax | Half-life (t½) |

| Hydrocortisone Hemisuccinate | 26.38 | Immediate | 0.09 hours (5.4 minutes) |

| Hydrocortisone | 4.96 | 10 minutes | 1.24 hours |

Data derived from a study in asthmatic children following a single intravenous injection. nih.gov

Factors Influencing the Rate and Extent of Conversion

The conversion of hydrocortisone hemisuccinate to its active form, hydrocortisone, is a critical step that dictates the onset and intensity of its pharmacological effect. This biotransformation is primarily a hydrolysis reaction, influenced by both chemical and physiological factors.

In aqueous solutions, the stability and hydrolysis of hydrocortisone hemisuccinate are significantly dependent on pH. Studies have shown that the hydrolysis rate is faster in the neutral pH range than what would be predicted by simple acid-base catalysis alone. This suggests a mechanism of intramolecular catalysis, where the terminal carboxyl group of the succinate moiety facilitates the cleavage of the ester bond. The rate of this chemical hydrolysis can also be influenced by steric factors, with bulky substituents near the ester linkage potentially hindering the reaction.

In vivo, the conversion of hydrocortisone hemisuccinate is remarkably rapid, largely due to enzymatic hydrolysis. While specific human esterases responsible for this biotransformation have not been definitively identified, it is widely understood that non-specific carboxylesterases present in the plasma and liver are the primary drivers of this rapid conversion. Evidence from studies on similar steroid esters, such as methylprednisolone (B1676475) hemisuccinate, supports the role of these ubiquitous enzymes in the efficient hydrolysis of the succinate ester, leading to the swift release of the active corticosteroid.

Pharmacokinetic Variability and Patient Subpopulations

The pharmacokinetic profile of hydrocortisone, following the administration of hydrocortisone hemisuccinate, can exhibit significant variability among different patient populations. This variability is often attributable to developmental, physiological, and pathological differences that alter drug absorption, distribution, metabolism, and excretion.

The pharmacokinetics of hydrocortisone in children differ notably from those in adults, necessitating careful consideration in this population. After intravenous administration of hydrocortisone sodium succinate to asthmatic children, the prodrug is rapidly eliminated, with a reported half-life of approximately 5.4 minutes. nih.gov The peak concentration of the active hydrocortisone is achieved quickly, typically within 10 minutes, with a subsequent elimination half-life of about 1.24 hours in this patient group. nih.gov

The table below summarizes key pharmacokinetic parameters of hydrocortisone in a pediatric population with adrenal insufficiency.

| Parameter | Neonates (0-27 days) | Infants (28 days - 23 months) | Children (2-11 years) |

| Apparent Clearance (CL/F) | Lower and more variable | More variable than children | Higher |

| Volume of Distribution (Vd/F) | Influenced by body weight | Influenced by body weight | Influenced by body weight |

Data derived from pharmacokinetic modeling studies in pediatric patients.

Furthermore, liver disease often leads to hypoalbuminemia, a condition of low levels of albumin in the blood. Since a significant fraction of hydrocortisone is bound to plasma proteins, primarily corticosteroid-binding globulin (CBG) and albumin, a reduction in these proteins can lead to an increase in the unbound, pharmacologically active fraction of hydrocortisone. oup.com This elevation in free cortisol concentrations, coupled with reduced clearance, can potentiate the effects and potential adverse reactions of the drug in patients with hepatic dysfunction. Therefore, the presence of liver disease necessitates careful monitoring of patients receiving hydrocortisone hemisuccinate.

Genetic variations in enzymes and receptors involved in the disposition and action of hydrocortisone can contribute to inter-individual differences in its pharmacokinetics and pharmacodynamics.

Polymorphisms in the CYP3A gene family, particularly CYP3A7, have been shown to influence glucocorticoid metabolism. The CYP3A7*1C allele, for instance, has been associated with a need for lower cortisone acetate (B1210297) doses in pediatric patients with congenital adrenal hyperplasia, suggesting a potential impact on hydrocortisone clearance. uwa.edu.au

Polymorphisms in the glucocorticoid receptor gene (NR3C1) can also affect an individual's sensitivity to hydrocortisone. Variants such as BclI and N363S have been associated with increased sensitivity to glucocorticoids, while the ER22/23EK polymorphism has been linked to relative resistance. mans.edu.eg These variations may influence the clinical response to hydrocortisone therapy.

Drug-Drug Interactions Affecting Pharmacokinetics

The metabolism of hydrocortisone is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver and intestines. Consequently, co-administration of hydrocortisone hemisuccinate with drugs that induce or inhibit CYP3A4 can lead to significant drug-drug interactions.

CYP3A4 Inducers: Drugs that induce the activity of CYP3A4 can accelerate the metabolism of hydrocortisone, leading to lower plasma concentrations and potentially reduced therapeutic efficacy. rug.nl Strong CYP3A4 inducers include certain anticonvulsants (e.g., phenytoin, carbamazepine, phenobarbital) and antimicrobials (e.g., rifampicin). When hydrocortisone is administered concurrently with a potent CYP3A4 inducer, an increase in the hydrocortisone dosage may be necessary to maintain the desired clinical effect.

CYP3A4 Inhibitors: Conversely, drugs that inhibit CYP3A4 can decrease the metabolism of hydrocortisone, resulting in elevated plasma concentrations and an increased risk of glucocorticoid-related adverse effects. medicaljournals.se Potent CYP3A4 inhibitors include certain antifungal agents (e.g., ketoconazole, itraconazole), macrolide antibiotics (e.g., clarithromycin, erythromycin), and protease inhibitors (e.g., ritonavir). Caution is advised when co-administering hydrocortisone hemisuccinate with strong CYP3A4 inhibitors, and a reduction in the hydrocortisone dosage may be warranted.

The following table provides examples of drugs that may interact with hydrocortisone via the CYP3A4 pathway.

| Drug Class | Examples | Potential Effect on Hydrocortisone Levels |

| CYP3A4 Inducers | Rifampicin, Carbamazepine, Phenytoin | Decrease |

| CYP3A4 Inhibitors | Ketoconazole, Itraconazole, Ritonavir, Clarithromycin | Increase |

Novel Drug Delivery Systems and Formulation Research for Hydrocortisone Hemisuccinate

The development of novel drug delivery systems for hydrocortisone (B1673445) and its derivatives, such as hydrocortisone hemisuccinate, aims to enhance therapeutic efficacy, improve patient compliance, and enable controlled or targeted drug release. Research has focused on various advanced formulations, including orodispersible films, mucoadhesive buccal tablets, and nanocarrier systems, each offering unique advantages for specific therapeutic applications.

Regulatory Science and Quality Control

Compliance with Pharmacopeial Standards (e.g., USP Reference Standards)

Ensuring the quality of hydrocortisone (B1673445) hemisuccinate relies heavily on compliance with standards set by pharmacopeias, such as the United States Pharmacopeia (USP). The USP monograph for Hydrocortisone Hemisuccinate specifies a series of tests and acceptance criteria to confirm the identity, strength, quality, and purity of the substance.

A critical component of these standards is the use of USP Reference Standards (RS). The USP Hydrocortisone Hemisuccinate RS is a highly characterized physical standard used as the benchmark for conducting assays and identification tests. For instance, the monograph specifies an assay that requires the use of USP Hydrocortisone Hemisuccinate RS to quantify the amount of C₂₅H₃₄O₈, which must be between 97.0 percent and 103.0 percent on a dried basis.

The standards also extend to related formulations, such as Hydrocortisone Sodium Succinate (B1194679) and Hydrocortisone Sodium Succinate for Injection, which also utilize USP Hydrocortisone Hemisuccinate RS for identification and assay procedures. Key tests outlined in the USP monograph for Hydrocortisone Hemisuccinate include Infrared Absorption for identification, specific rotation, loss on drying, and residue on ignition to ensure the product is free from excessive impurities.

Below is a table summarizing key pharmacopeial tests for Hydrocortisone Hemisuccinate as per USP standards.

| Test | Requirement | Purpose | Reference Standard |

| Assay | 97.0% - 103.0% of C₂₅H₃₄O₈ (dried basis) | To determine the potency of the drug substance. | USP Hydrocortisone Hemisuccinate RS |

| Identification A | The infrared absorption spectrum of the substance should match that of the Reference Standard. | To confirm the chemical identity of the substance. | USP Hydrocortisone Hemisuccinate RS |

| Specific Rotation | Between +124° and +134° | To verify the stereochemical purity of the compound. | N/A |

| Loss on Drying | Anhydrous form: ≤ 1.0%; Hydrous form: ≤ 4.0% | To quantify the amount of volatile matter (e.g., water). | N/A |

| Residue on Ignition | Not more than 0.1% | To measure the amount of inorganic impurities. | N/A |

This table is based on data from the United States Pharmacopeia monograph for Hydrocortisone Hemisuccinate.

Method Validation for Quality Control and Release Testing

Method validation is a critical process in quality control, demonstrating that an analytical procedure is suitable for its intended purpose. For hydrocortisone hemisuccinate and its formulations, various analytical methods are developed and validated to ensure product quality and support release testing.

High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are common techniques for this purpose. Validation of these methods involves assessing several key parameters to ensure they are reliable, reproducible, and accurate. For example, a stability-indicating HPLC-UV method was validated to evaluate the stability of hydrocortisone sodium succinate solutions. The validation process confirmed the method's specificity, linearity, accuracy, precision, and robustness. Similarly, an HPTLC method was developed and validated for the analysis of hydrocortisone sodium succinate in bulk and powder forms, demonstrating good linearity and recovery.

The key parameters assessed during method validation are detailed in the table below.

| Validation Parameter | Description | Example Finding |

| Accuracy | The closeness of test results to the true value. | Recovery studies for an HPTLC method were found to be within acceptance criteria at 50%, 100%, and 150% levels. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | An RP-HPLC method showed intraday and interday precision (RSD) of 0.19–0.55% and 0.33–0.71%, respectively. |

| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. | Stability-indicating methods are designed to separate the active ingredient from degradation products formed under stress conditions (e.g., acid, base, oxidation). |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. | An HPTLC method showed a good linear relationship with R² = 0.9922 in the concentration range of 500-3000 ng/band. |

| Range | The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. | A proposed HPLC method produced linear responses in the concentration range of 0.02 to 0.4 mg/ml. |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | A developed HPTLC method was found to be robust. |

This table synthesizes information on standard method validation parameters and provides examples from studies on hydrocortisone derivatives.

Furthermore, analytical method validation has been carried out for hydrocortisone hemisuccinate in biological matrices using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for pharmacokinetic studies.

Regulatory Pathways for Novel Formulations and Indications

The development of novel formulations or new indications for an established drug like hydrocortisone hemisuccinate typically does not require starting the approval process from scratch. Regulatory agencies like the U.S. Food and Drug Administration (FDA) provide streamlined pathways for such products.

The 505(b)(2) New Drug Application (NDA) is a key regulatory pathway for modifications to previously approved drugs. This pathway allows a sponsor to rely, at least in part, on the FDA's previous findings of safety and effectiveness for an approved product, or on data from studies not conducted by the applicant. This makes it an ideal route for new formulations of hydrocortisone, such as changes in dosage form, strength, or route of administration.

The 505(b)(2) pathway offers several advantages, including:

Reduced Development Costs and Time: By leveraging existing data, the need for extensive and duplicative nonclinical and clinical studies can be reduced.

Lower Risk: The safety and efficacy profile of the active moiety is already well-established.

Market Exclusivity: Products approved via this pathway can be eligible for 3 to 7 years of market exclusivity, depending on the extent of new clinical investigations.

For a novel formulation of hydrocortisone hemisuccinate, the developer would need to provide a "scientific bridge" to the existing data. This typically involves conducting studies to demonstrate the bioavailability or bioequivalence to the approved product, along with any new studies needed to support the specific change in the formulation or its use.

The table below outlines the key FDA regulatory pathways.

| Pathway | Description | Applicability to Hydrocortisone Hemisuccinate |

| 505(b)(1) NDA | A full New Drug Application containing all safety and effectiveness data from studies conducted by the sponsor. | Used for a New Chemical Entity (NCE). Not typical for new formulations of an existing drug. |

| 505(b)(2) NDA | A "hybrid" application that relies on existing data not developed by the applicant. | Ideal for new formulations, new dosage forms, new routes of administration, or new indications for hydrocortisone. |

| 505(j) ANDA | An Abbreviated New Drug Application for generic versions of an approved drug. Requires demonstration of bioequivalence. | Used for generic versions of existing hydrocortisone hemisuccinate products. |

This table provides a general overview of FDA drug approval pathways.

Post-Market Surveillance and Real-World Evidence Generation

Regulatory oversight does not end once a drug is approved. Post-market surveillance (PMS) is a continuous process of monitoring the safety and efficacy of a drug after it has been released to the market. The FDA and other regulatory bodies maintain systems to collect and analyze adverse event reports and other safety information.

For drugs like hydrocortisone hemisuccinate, manufacturers are required to report any serious adverse health effects to the FDA. The agency monitors this data through systems like the FDA Adverse Event Reporting System (FAERS) to detect potential safety signals that may not have been apparent in pre-approval clinical trials.

In recent years, there has been a growing emphasis on the use of Real-World Data (RWD) and Real-World Evidence (RWE) in post-market surveillance.

Real-World Data (RWD) refers to data relating to patient health status and/or the delivery of health care routinely collected from a variety of sources, such as electronic health records (EHRs), claims and billing data, and product and disease registries.

Real-World Evidence (RWE) is the clinical evidence regarding the usage and potential benefits or risks of a medical product derived from analysis of RWD.

RWE can be used to:

Assess and monitor post-market safety and adverse events.

Support regulatory decisions, including changes to drug labeling.

Understand drug utilization patterns, effectiveness, and long-term safety in a broader patient population than was studied in clinical trials.

For example, a post-authorization safety study of another corticosteroid, dexamethasone (B1670325) intravitreal implant, was conducted to evaluate its long-term safety in real-world clinical practice. Such studies provide valuable information on the safety profile of corticosteroids in a larger, more diverse patient population over extended periods. Population-based cohort studies using large healthcare databases have also been used to examine the risks associated with short-term use of oral corticosteroids. This approach to evidence generation is crucial for established medicines like hydrocortisone hemisuccinate to ensure their benefit-risk profile remains positive over time.

Future Research Directions and Translational Impact

Personalized Medicine Approaches and Biomarker Identification

The "one-size-fits-all" approach to glucocorticoid therapy is being challenged by the principles of personalized, or precision, medicine. This paradigm customizes treatment based on individual variability in genetics, lifestyle, and environment. mdpi.com A significant hurdle in personalizing hydrocortisone (B1673445) therapy is the lack of reliable biomarkers to quantify its action at the tissue level. nih.gov

Current research efforts are directed towards identifying and validating circulating biomarkers of glucocorticoid action. nih.gov While serum cortisol levels are commonly measured, they often correlate poorly with the actual physiological effects of the hormone, limiting their value for guiding treatment. nih.gov Studies have explored other potential biomarkers, such as aldosterone (B195564) and ascorbic acid, in specific conditions like septic shock, but found they did not predict the treatment effect of hydrocortisone on clinical outcomes. nih.gov This highlights the need for more sophisticated and sensitive markers.

The goal is to discover biomarkers that can provide objective measures of a biological process, disease stage, or response to therapy. mdpi.com These could include a wide array of biological substances like nucleic acids (DNA, mRNA), proteins, lipids, or cells that can be quantified in samples such as blood or urine. mdpi.com For hydrocortisone hemisuccinate, future research will likely focus on:

Genomic and Proteomic Profiling: Identifying genetic variations or protein expression patterns that influence an individual's sensitivity and response to glucocorticoids.

Metabolomic Analysis: Studying the metabolic fingerprints associated with hydrocortisone administration to find novel markers of its activity.

Multi-Omic Integration: Combining data from genomics, proteomics, and metabolomics to build comprehensive models that can predict patient response and allow for individualized therapy optimization. nih.gov

Successful identification of such biomarkers would enable clinicians to tailor hydrocortisone hemisuccinate therapy for maximum benefit, moving beyond pragmatic clinical criteria to a more precise, evidence-based approach. mdpi.comnih.gov

Integration with Regenerative Medicine and Tissue Engineering

Hydrocortisone's well-documented effects on cell growth, differentiation, and inflammation position it as a valuable component in the fields of regenerative medicine and tissue engineering. These fields aim to repair, replace, or regenerate damaged tissues and organs, often using a combination of cells, biomaterial scaffolds, and bioactive molecules. rsc.orgyoutube.com

Hydrocortisone hemisuccinate is frequently used as a supplement in cell culture media to support the growth and differentiation of various cell types, including endothelial, epithelial, and mesenchymal cells. stemcell.com Research has demonstrated its role in promoting the differentiation of embryonic stem cells towards specific lineages, such as lung alveolar epithelial cells. stemcell.com Furthermore, it enhances the proliferation and self-renewal of limbal stem cells in culture. stemcell.com

Its integration with tissue engineering strategies is being actively explored. For example, hydrocortisone's immunomodulatory properties are of particular interest. The long-term effects of hydrocortisone on the immunomodulatory capabilities of human adipose-derived mesenchymal stromal/stem cells (ASCs) have been investigated. nih.gov Such studies are crucial for optimizing the use of ASCs in cell-based therapies for inflammatory and autoimmune diseases.

Future research in this area will likely focus on:

Controlled Release Systems: Incorporating hydrocortisone hemisuccinate into hydrogel scaffolds or other biomaterials to provide sustained, localized release at the site of tissue regeneration. This could help modulate the local inflammatory response and support constructive tissue remodeling.

Optimizing Stem Cell Niches: Defining the precise role of hydrocortisone in creating supportive microenvironments ("niches") that guide stem cell fate and enhance the efficacy of regenerative therapies.

Combination Therapies: Evaluating the synergistic effects of hydrocortisone with other growth factors and signaling molecules (like EGF, KGF, and HGF) to promote epithelial differentiation of stem cells. stemcell.com

The table below summarizes key research findings regarding the role of hydrocortisone in cell culture and differentiation, underscoring its potential in regenerative applications.

| Cell Type | Research Finding | Application in Regenerative Medicine |

| Mouse Mammary Epithelial Cells | Increases the activity of glucose 6-phosphate dehydrogenase in the presence of insulin. stemcell.com | Supports metabolic activity and growth in engineered epithelial tissues. |

| Adipose-Derived Stem Cells | Promotes epithelial differentiation in combination with ATRA, EGF, KGF, and HGF. stemcell.com | Facilitates the generation of epithelial layers for skin or mucosal tissue engineering. |

| Mouse Embryonic Stem Cells | Promotes differentiation toward lung alveolar epithelial cells. stemcell.com | Potential use in therapies for lung diseases and engineering of lung tissue. |

| Limbal Stem Cells | Enhances proliferation and self-renewal in explant cultures. stemcell.com | Improves the success of corneal regeneration and transplantation. |

| Human Adipose-Derived Mesenchymal Stromal/Stem Cells | Long-term exposure alters immunomodulatory features, affecting expression of IL-6 and COX-2. nih.gov | Modulates the inflammatory response in cell-based therapies for autoimmune and inflammatory conditions. |

Development of Next-Generation Prodrugs with Enhanced Profiles

Hydrocortisone hemisuccinate is itself a prodrug, designed to improve the water solubility of the parent compound, hydrocortisone, for intravenous administration and rapid onset of action. nih.gov A prodrug is an inactive or less active molecule that is converted into the active drug within the body. nih.gov The succinate (B1194679) ester moiety in hydrocortisone hemisuccinate is cleaved in vivo to release hydrocortisone.

While effective, current glucocorticoid prodrugs primarily address solubility issues. nih.gov The future of glucocorticoid therapy lies in the development of "smart" or next-generation prodrugs with more sophisticated properties. The aim is to design molecules that can overcome challenges such as instability, poor permeability, and non-specific targeting, thereby reducing systemic side effects. nih.gov

Key strategies in the design of next-generation hydrocortisone prodrugs include:

Targeted Delivery: Attaching a "pro-moiety" or functional group to the hydrocortisone molecule that directs it to a specific tissue or cell type. nih.govnih.gov This could involve linkers that are cleaved only under specific pathological conditions, such as the unique pH or enzymatic environment of an inflamed tissue or a tumor. nih.gov

Controlled Release: Modifying the linker between the drug and the pro-moiety to control the rate of drug release. nih.gov Unlike the rapid hydrolysis of the succinate ester, more stable linkers could provide sustained therapeutic levels of hydrocortisone over a longer period, reducing the need for frequent administration.

Enhanced Stability: Developing ester derivatives with greater aqueous solution stability to improve shelf-life and utility compared to traditional succinate esters. nih.gov Research into methylprednisolone (B1676475) esters has identified derivatives with superior stability and bioavailability, providing a blueprint for similar modifications to hydrocortisone. nih.gov

The table below outlines the conceptual evolution from a basic glucocorticoid to a next-generation prodrug.

| Feature | Parent Drug (Hydrocortisone) | First-Generation Prodrug (Hydrocortisone Hemisuccinate) | Next-Generation Prodrug (Conceptual) |

| Primary Goal | Therapeutic effect | Improved water solubility for rapid action nih.gov | Targeted delivery and reduced side effects nih.gov |

| Activation | N/A (Already active) | Systemic enzymatic hydrolysis (in vivo) nih.gov | Site-specific cleavage by pathological triggers (e.g., enzymes, pH) nih.gov |

| Distribution | Systemic | Systemic | Preferential accumulation in target tissue |

| Release Profile | Dependent on formulation | Rapid release nih.gov | Controlled and sustained release nih.gov |

Economic and Societal Impact of Hydrocortisone Hemisuccinate Research

Glucocorticoids are among the most commonly prescribed drug classes, and research into improving their therapeutic application has significant economic and societal implications. nih.gov The impact of hydrocortisone hemisuccinate research extends beyond direct clinical outcomes to influence quality of life, healthcare costs, and even economic behavior.

Research comparing different glucocorticoid replacement therapies, such as hydrocortisone versus prednisone (B1679067), after surgery for hypercortisolism has shown that the choice of steroid can significantly impact patient quality of life. nih.gov Studies have found that prednisone therapy was associated with better mental health-related quality of life at 12 weeks post-surgery compared to hydrocortisone. nih.gov Such findings are critical for developing evidence-based guidelines that can improve patient recovery, reduce suffering, and potentially lower associated healthcare costs related to managing withdrawal syndromes and poor mental health outcomes.

Furthermore, basic research into the effects of hydrocortisone on human behavior has revealed intriguing societal implications. Studies have shown that administration of hydrocortisone can increase "temporal discounting," a cognitive bias where individuals are less willing to forgo smaller, immediate rewards in favor of larger, future ones. researchgate.net This shift towards more impulsive decision-making under the influence of stress hormones has broad relevance for understanding economic choices, public health behaviors, and addiction.

The societal and economic benefits of future hydrocortisone hemisuccinate research can be summarized as:

Improved Health Outcomes: The development of personalized therapies and next-generation prodrugs promises to increase treatment efficacy and reduce debilitating side effects, leading to better long-term health and productivity for patients with inflammatory and autoimmune diseases.

Enhanced Quality of Life: Research that informs better treatment strategies directly contributes to improved patient well-being, allowing individuals to maintain work, social, and family roles more effectively. nih.gov

Informing Public Policy: Understanding how stress hormones like cortisol influence decision-making can inform public health campaigns, economic policies, and strategies for addressing societal issues related to impulsivity and long-term planning. researchgate.net

Q & A

Q. What are the primary biochemical targets of hydrocortisone hemisuccinate in immunological research, and how are they experimentally validated?